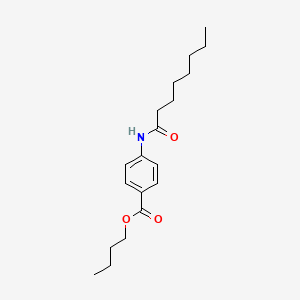

Butyl 4-(octanoylamino)benzoate

Description

Butyl 4-(octanoylamino)benzoate is a synthetic organic compound structurally derived from benzoic acid. It features a butyl ester group at the carboxyl position and an octanoylamino (amide-linked octanoyl) substituent at the para position of the aromatic ring.

Properties

Molecular Formula |

C19H29NO3 |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

butyl 4-(octanoylamino)benzoate |

InChI |

InChI=1S/C19H29NO3/c1-3-5-7-8-9-10-18(21)20-17-13-11-16(12-14-17)19(22)23-15-6-4-2/h11-14H,3-10,15H2,1-2H3,(H,20,21) |

InChI Key |

MYHWOQIWCSKHFM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl 4-(octanoylamino)benzoate typically involves a multi-step process:

Alkylation: The initial step involves the alkylation of 4-aminobenzoic acid with butyl bromide in the presence of a base such as potassium carbonate.

Esterification: The resulting product undergoes esterification with octanoyl chloride in the presence of a catalyst like pyridine to form this compound

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Butyl 4-(octanoylamino)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form benzoic acid derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, such as nitration and halogenation

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nitrating agents like nitric acid (HNO3) and halogenating agents like bromine (Br2).

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Reduced forms of the compound with hydrogenated functional groups.

Substitution: Nitro or halogenated derivatives of the compound.

Scientific Research Applications

Butyl 4-(octanoylamino)benzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a local anesthetic and its role in drug delivery systems.

Industry: It is used in the formulation of cosmetics, pharmaceuticals, and as a stabilizer in polymer production

Mechanism of Action

The mechanism of action of Butyl 4-(octanoylamino)benzoate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with sodium ion channels on nerve membranes, affecting the membrane potential and blocking nerve impulse conduction.

Pathways Involved: By reducing the passage of sodium ions through the sodium ion channels, it exerts its local anesthetic effect, leading to a loss of sensation in the targeted area

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below contrasts Butyl 4-(octanoylamino)benzoate with key alkyl and amino-substituted benzoates:

Key Observations :

- The octanoylamino group introduces steric hindrance and hydrogen-bonding capacity, which may reduce hydrolysis rates compared to ester-dominated analogs like butyl benzoate .

- Unlike ethyl 4-(dimethylamino)benzoate, which enhances reactivity in polymer systems, the octanoylamino group likely prioritizes stability over catalytic activity .

Physicochemical Properties

Degradation Pathways :

- Butyl benzoate undergoes photolysis to form ring-opened products (e.g., butyl (2E,4E)-7-oxohepta-2,4-dienoate) and hydrolyzes to benzoic acid .

- The amide group in this compound may redirect degradation toward amide bond cleavage under acidic or enzymatic conditions, yielding octanoylamine and benzoic acid derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.